molecular formula C3H3Cl2N3O4 B14500239 Trione monohydrate CAS No. 64269-52-9

Trione monohydrate

Cat. No.: B14500239
CAS No.: 64269-52-9
M. Wt: 215.98 g/mol
InChI Key: SWOFOJZAHOFLLI-UHFFFAOYSA-N
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Description

Contextualization within Relevant Organic Compound Classes

Alloxan (B1665706) is a heterocyclic compound, specifically classified as a derivative of pyrimidine (B1678525). wikipedia.org Its core structure is a six-membered ring containing two nitrogen atoms and four carbon atoms. The formal name for its anhydrous form is 2,4,5,6(1H,3H)-pyrimidinetetrone, indicating the presence of four ketone groups within the pyrimidine ring structure. acs.org Therefore, it belongs to the class of pyrimidones. nih.gov

Functionally, alloxan is also considered a cyclic urea, as it contains the -NH-CO-NH- subunit within its ring. This structural feature is shared with other biologically important molecules, including barbituric acid, from which alloxan can be synthesized. acs.org The presence of multiple carbonyl groups makes alloxan a potent oxidizing agent and highly susceptible to nucleophilic attack, a key aspect of its chemical reactivity. chemicalbook.comrheniumshop.co.il

Overview of Hydration Phenomena in Trione (B1666649) Systems

The hydration of ketones and aldehydes to form geminal diols (gem-diols) is a well-established phenomenon in organic chemistry, though the equilibrium often favors the carbonyl form. libretexts.orgpressbooks.pub A gem-diol is a structure with two hydroxyl (-OH) groups attached to the same carbon atom. libretexts.orgpressbooks.pub For most simple ketones, the resulting gem-diol is unstable and cannot be easily isolated. pressbooks.pub

However, in trione systems like alloxan, the situation is different. The presence of multiple, strongly electron-withdrawing carbonyl groups adjacent to each other destabilizes the central carbonyl carbon, making it highly electrophilic and thus more susceptible to nucleophilic attack by water. wikipedia.org In the case of alloxan, the C5 carbonyl group readily undergoes hydration to form a stable gem-diol. researchgate.netfigshare.com This hydrated form, 5,5-dihydroxy-pyrimidine-2,4,6(1H,3H)-trione, is the compound commonly known as alloxan monohydrate. wikipedia.org

Recent research using NMR spectroscopy and quantum mechanical calculations has confirmed that in protic solvents like water, the hydration at the C5 carbonyl of alloxan is quantitative, leading to the formation of the C5 gem-diol, also named 5,5'-dihydroxybarbituric acid. researchgate.netfigshare.comacs.org In aprotic solvents like DMSO, a mixture of the gem-diol and the tetraketo form exists. researchgate.netfigshare.com This stability of the hydrated form is a key feature of the chemistry of certain triones, including the well-known forensic chemical ninhydrin (B49086), which also exists as a stable hydrate (B1144303). wikipedia.org

Historical Trajectories and Foundational Research in Trione Monohydrate Chemistry

Alloxan is one of the oldest named organic compounds, with a history deeply rooted in the origins of systematic organic chemistry. wikipedia.orgnih.gov It was first prepared in 1818 by the Italian chemist Luigi Valentino Brugnatelli through the nitric acid oxidation of uric acid. acs.org The compound was later named in 1838 by the renowned chemists Friedrich Wöhler and Justus von Liebig. wikipedia.orgnih.gov The name "Alloxan" was derived from a combination of "allantoin," a product of uric acid, and "oxalic acid" (Oxalsäure in German). wikipedia.orgnih.gov

Initial preparations of alloxan involved the oxidation of uric acid, which was sourced from materials like human kidney stones and even boa constrictor excrement. wikipedia.org Later, methods were developed to synthesize it from barbituric acid via oxidation with agents like chromium trioxide. acs.org

A significant moment in the research history of alloxan came in 1942-1943 when John Shaw Dunn, H. L. Sheehan, and Norman McLetchie discovered that the compound could induce diabetes in laboratory animals. wikipedia.orgnih.govscispace.com This finding established alloxan as a crucial tool in diabetes research, creating what is known as the "alloxan diabetes" model to study the disease in animals like rodents. wikipedia.orgscispace.com This line of research has significantly contributed to the understanding of diabetes pathology. ontosight.ai

Data Tables

Table 1: Physicochemical Properties of Alloxan Monohydrate

PropertyValue
Chemical Formula C₄H₄N₂O₅ (monohydrate) wikipedia.org
Molar Mass 160.07 g/mol (monohydrate) wikipedia.org
Appearance Pale yellow or white crystalline solid wikipedia.orglobachemie.comglentham.com
Melting Point ~255 °C (decomposes) wikipedia.orglobachemie.com
Solubility in Water Freely soluble acs.orgnih.gov
IUPAC Name 5,5-Dihydroxypyrimidine-2,4,6(1H,3H)-trione wikipedia.org
CAS Number 2244-11-3 glentham.comfishersci.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

64269-52-9

Molecular Formula

C3H3Cl2N3O4

Molecular Weight

215.98 g/mol

IUPAC Name

1,3-dichloro-1,3,5-triazinane-2,4,6-trione;hydrate

InChI

InChI=1S/C3HCl2N3O3.H2O/c4-7-1(9)6-2(10)8(5)3(7)11;/h(H,6,9,10);1H2

InChI Key

SWOFOJZAHOFLLI-UHFFFAOYSA-N

Canonical SMILES

C1(=O)NC(=O)N(C(=O)N1Cl)Cl.O

Origin of Product

United States

Synthetic Methodologies for Trione Monohydrate Compounds

Strategies for Anhydrous Trione (B1666649) Precursor Generation

Ninhydrin (B49086) (2,2-dihydroxyindane-1,3-dione) is the stable hydrate (B1144303) of indane-1,2,3-trione. wikipedia.orgwikipedia.org The generation of this anhydrous precursor is a critical first step for certain synthetic applications. The stability of the hydrate is attributed to the destabilizing electronic effect of the three adjacent carbonyl groups in the anhydrous form, which makes the central carbon highly electrophilic and susceptible to nucleophilic attack by water. wikipedia.orgwikipedia.org

Azeotropic distillation is an efficient method for the removal of water from ninhydrin to yield its anhydrous form, indane-1,2,3-trione. This technique involves heating the hydrate in a solvent that forms a low-boiling azeotrope with water. As the mixture is distilled, the water is removed along with the solvent, driving the equilibrium toward the anhydrous product. Chlorobenzene has been identified as a particularly effective solvent for this process, allowing for the quantitative preparation of indane-1,2,3-trione. rsc.org

Table 1: Azeotropic Dehydration of Ninhydrin

Parameter Description
Starting Material Ninhydrin (Trione Monohydrate)
Technique Azeotropic Distillation wikipedia.org
Entrainer/Solvent Chlorobenzene rsc.org
Product Indane-1,2,3-trione (Anhydrous Trione)

| Outcome | Quantitative removal of water to yield the anhydrous precursor. rsc.org |

Direct heating provides another route to the anhydrous trione precursor. When ninhydrin is heated, it loses its molecule of water. Studies have shown that this dehydration process occurs between 25°C and 120°C. researchgate.net Heating ninhydrin to 120°C results in the appearance of the characteristic red color of the anhydrous triketone. researchgate.net However, care must be taken as higher temperatures can lead to degradation; heating above 150°C causes the substance to turn purple, and it melts with decomposition at approximately 250°C. acs.orgacs.org

Table 2: Thermal Dehydration of Ninhydrin

Temperature Observation
25°C - 120°C Dehydration process occurs. researchgate.net
120°C Appearance of red color, indicating formation of the anhydrous trione. researchgate.net
>150°C Sample turns purple, indicating the onset of decomposition. acs.org

| ~250°C | Melts with decomposition. acs.org |

Controlled Hydrate Formation and Interconversion Techniques

The conversion of anhydrous indane-1,2,3-trione back to its monohydrate form (ninhydrin) is a thermodynamically favorable and often spontaneous process in the presence of water. wikipedia.org The dehydration process is reversible. researchgate.net Controlled hydrate formation is typically achieved through recrystallization from aqueous solutions. This not only ensures the formation of the stable monohydrate but also serves as an effective method for purification. researchgate.net The high affinity of the anhydrous trione for water is due to the electronic strain of the vicinal tricarbonyl system, which is relieved by the formation of the gem-diol structure at the central carbon atom. wikipedia.orgwikipedia.org

Multicomponent Reaction (MCR) Approaches to this compound Derivatives

Multicomponent reactions (MCRs) are powerful one-pot processes where three or more reactants combine to form a single product that incorporates most of the atoms of the starting materials. wikipedia.orgtcichemicals.com The trione scaffold, with its multiple reactive carbonyl groups, is a valuable building block in MCRs for the synthesis of complex heterocyclic derivatives. These reactions often proceed in a cascade fashion, where the product of one reaction step becomes the substrate for the next, enabling the rapid construction of diverse molecular structures. mdpi.com

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, typically followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com The carbonyl groups of indane-1,2,3-trione are highly electrophilic and readily participate in Knoevenagel condensations. This reaction has been utilized in multicomponent sequences to generate advanced intermediates. For instance, a pseudo-five-component reaction has been reported where indane-1,2,3-trione first reacts with an amine and then undergoes a Knoevenagel condensation with 1H-indene-1,3(2H)-dione to form a key intermediate for the synthesis of spiroindenotetrahydropyridine derivatives. mdpi.com

Table 3: Example of Knoevenagel Condensation in a Multicomponent Reaction

Step Reactant 1 Reactant 2 Key Transformation
1 1H-indene-1,2,3-trione o-benzenediamine Iminization-aromatization
2 Intermediate from Step 1 1H-indene-1,3(2H)-dione Knoevenagel Condensation mdpi.com

| 3 | Product from Step 2 | 1H-indene-1,3(2H)-dione | Michael-type Addition mdpi.com |

The Michael addition is the conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). libretexts.org This reaction is not directly applicable to the saturated this compound. However, it becomes a crucial subsequent step in MCRs after a Knoevenagel condensation has been performed. The condensation reaction transforms the trione into an α,β-unsaturated system, which then serves as a highly reactive Michael acceptor. This sequential Knoevenagel condensation/Michael addition strategy is a powerful tool for carbon-carbon bond formation and the construction of complex molecular frameworks in a single pot. mdpi.com For example, the intermediate formed from the Knoevenagel condensation of the trione scaffold can undergo a Michael-type addition with a second molecule of an active methylene compound, such as 1H-indene-1,3(2H)-dione, to build elaborate spiro compounds. mdpi.com

Cycloaddition and Spiro-Compound Syntheses

Cycloaddition reactions represent a powerful strategy for the construction of complex cyclic and heterocyclic scaffolds, including spiro-compounds derived from triketone precursors. These reactions, particularly [3+2] cycloadditions, provide an efficient route to generate the quaternary carbon center characteristic of spirocycles. nih.gov The synthesis of spiro compounds is a significant challenge for organic chemists due to their three-dimensional structure and conformational rigidity. mdpi.com

One notable approach involves the 1,3-dipolar cycloaddition of nitrilimines to α,β-unsaturated ketones derived from steroidal structures, which stereoselectively yields spiropyrazolines. nih.gov In these reactions, the regioselectivity is dictated by the attack of the nitrogen terminus of the dipole on the α-carbon of the α,β-unsaturated ketone. nih.gov Another versatile method is the reaction of azomethine ylides with various dipolarophiles. For instance, the intramolecular [3+2] cycloaddition between steroidal arylidene derivatives and azomethine ylides, generated in situ from sarcosine and a dicarbonyl compound like isatin or acenaphthenequinone, has been successfully employed to create dispiropyrrolidine derivatives. beilstein-journals.orgnih.gov

The synthesis of 5-metalla-spiro[4.5]heterodecenes has been achieved through nih.govelsevierpure.com-cycloaddition reactions of β-diketiminate-substituted diyls with 1,2-diketones. mdpi.comresearchgate.net This demonstrates the utility of organometallic reagents in constructing spirocyclic systems. Furthermore, the development of one-pot, multi-component domino reactions, such as the Knoevenagel/Michael/cyclization sequence, has proven effective for the synthesis of various spiro compounds. mdpi.com These methods often offer high atom economy and procedural simplicity. researchgate.net

Table 1: Examples of Cycloaddition Reactions in Spiro-Compound Synthesis

Reaction TypeReactantsProduct TypeReference
[3+2] CycloadditionNitrile-oxide dipole and exo-cyclic alkeneIsoxazole-based spirocycle nih.gov
1,3-Dipolar CycloadditionNitrilimines and 16-methylene-17-ketonesSpiropyrazolines nih.gov
[3+2] CycloadditionAzomethine ylides and steroidal arylidene derivativesDispiropyrrolidine derivatives beilstein-journals.orgnih.gov
nih.govelsevierpure.com-CycloadditionGroup 13 diyls and 1,2-diketones5-metalla-spiro[4.5]heterodecenes mdpi.comresearchgate.net

Organocatalytic Advancements in this compound Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a metal-free alternative for the construction of complex chiral molecules. oaepublish.commdpi.com The application of organocatalysts in the synthesis of derivatives from triketones has seen significant advancements, particularly in cascade reactions that allow for the rapid assembly of intricate molecular architectures. oaepublish.com The Nobel Prize in Chemistry in 2021, awarded for the development of asymmetric organocatalysis, highlights the importance of this field. nih.govnih.gov

The use of small organic molecules as catalysts offers several advantages, including ready availability, low toxicity, and stability towards air and moisture. bme.huresearchgate.net Proline and its derivatives are among the most studied organocatalysts, particularly in aldol (B89426) reactions. The Hajos-Parrish-Eder-Sauer-Wiechert reaction, an early example of an organocatalytic enantioselective intramolecular aldol reaction of a triketone, laid the groundwork for future developments. researchgate.net More recent advancements have seen the development of novel prolylsulfonamides that demonstrate high yields and enantioselectivities in the intramolecular aldol reactions of cyclic triketones, often under solvent-free conditions or in water. researchgate.net

The combination of organocatalysis with other catalytic methods, such as transition-metal catalysis, has expanded the toolbox for synthesizing optically pure spiro heterocyclic compounds. nih.gov This synergistic approach leverages the unique activation modes of both catalyst types to achieve transformations that are challenging for either catalyst alone. nih.gov

Chiral Organocatalysis for Enantioselective Synthesis

The enantioselective synthesis of chiral compounds is a cornerstone of modern organic chemistry, and chiral organocatalysis has proven to be a highly effective strategy in this domain. mdpi.com For the synthesis of chiral spirocyclic compounds from triketone-like precursors, various chiral organocatalysts have been developed, including those based on cinchona alkaloids, prolinamides, and bifunctional thioureas and squaramides. oaepublish.comnih.govnih.gov

An SPA-triazolium bromide-catalyzed transannular C-acylation of enol lactones has been reported for the synthesis of enantioenriched spirocyclic 1,3-diketones, achieving moderate to high yields and enantioselectivities. rsc.org This methodology showcases the potential of organo-cation catalysis in constructing chiral spiro-frameworks. rsc.orgsemanticscholar.orgsemanticscholar.org Chiral bifunctional organocatalysts, which possess both a Brønsted acid and a Lewis base moiety, have been successfully employed in the enantioselective synthesis of 3-substituted isoindolinones from 2-formylarylnitriles and malonates, proceeding through an aldol-cyclization rearrangement tandem reaction with excellent yields and enantioselectivities. nih.gov

The development of novel chiral organocatalysts is an ongoing area of research, with a focus on creating catalysts that are not only highly selective but also robust and applicable to a wide range of substrates. nih.govnih.gov The combination of different organocatalytic activation modes in cascade reactions has enabled the synthesis of highly complex spirocyclic compounds with multiple stereocenters in a single operation. oaepublish.com

Table 2: Chiral Organocatalysts in Enantioselective Synthesis

Catalyst TypeReactionProductEnantioselectivity (ee)Reference
(S)-(-)-ProlineAsymmetric aldol cyclization of a triketoneBicyclic 7a-methyl ketol93.4% researchgate.net
SPA-triazolium bromideTransannular C-acylation of enol lactonesSpirocyclic 1,3-diketonesModerate to high rsc.org
Cinchona-derived ureaAldol-cyclization of 2-formylarylnitriles3-substituted isoindolinonesup to 95% nih.gov
Lipophilic cinchona squaramideMichael additionBaclofen precursorup to 96% nih.gov

Development of Heterogeneous Organocatalytic Systems

While homogeneous organocatalysis has been highly successful, the separation and recovery of the catalyst from the reaction mixture can be challenging and costly, limiting its industrial applicability. bme.huresearchgate.net To address this, significant research has been directed towards the development of heterogeneous organocatalytic systems, where the catalyst is immobilized on a solid support. researchgate.netmetu.edu.tr This approach facilitates catalyst recycling through simple filtration or centrifugation, contributing to more sustainable and cost-effective chemical processes. nih.govbme.hu

Various materials have been employed as supports for organocatalysts, including silica gel, polymers, and magnetic nanoparticles. researchgate.netmetu.edu.tr The choice of support and the nature of the linker used to attach the catalyst can significantly influence the catalyst's activity and selectivity. bme.hu For instance, polystyrene-supported poly(amidoamine) (PAMAM) dendrimers have been shown to be highly efficient and heterogeneous basic organocatalysts in Knoevenagel condensations. scispace.com

A novel approach to catalyst recycling involves the use of lipophilic organocatalysts that can be precipitated out of the reaction mixture by changing the solvent polarity. nih.gov For example, a lipophilic cinchona squaramide organocatalyst was effectively used in a Michael addition and subsequently recycled over five cycles without a significant loss of activity or selectivity by replacing the non-polar reaction solvent with a polar one. nih.gov The development of such recyclable catalytic systems is crucial for the advancement of green and sustainable chemistry. bme.hu

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing the efficiency of chemical transformations. elsevierpure.comnih.gov The use of microwave irradiation offers several advantages over conventional heating methods, including rapid and uniform heating, which can lead to shorter reaction times and cleaner reaction profiles. nih.govnih.gov

In the context of synthesizing heterocyclic compounds, including spiro derivatives, microwave assistance has been shown to be particularly beneficial. nih.govnih.gov For example, the synthesis of new spiro-compounds has been achieved with significantly reduced reaction times and increased yields under microwave irradiation compared to conventional heating. nih.gov A three-component microwave-assisted procedure was developed for the synthesis of novel spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] from readily available starting materials. nih.gov

Microwave irradiation has also been successfully applied to the synthesis of various triazole derivatives, a class of nitrogen-containing heterocycles. nih.govpnrjournal.com In many cases, reactions that required several hours under conventional reflux conditions could be completed in a matter of minutes with microwave heating, often with improved yields. scielo.org.zaresearchgate.net The combination of microwave assistance with green chemistry principles, such as the use of ionic liquids as catalysts and solvents, has led to the development of highly efficient and environmentally benign synthetic methodologies for spiro compounds. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Compound SynthesizedConventional Method (Time, Yield)Microwave-Assisted Method (Time, Yield)Reference
Spiro-compound 4a5 h, 42%15 min, 81% nih.gov
Spiro-compound 74 h, 53%15 min, 84% nih.gov
1,2,4-Triazole derivative 7a6 h, Not specified10 min, 90% scielo.org.za
Trifluoromethyl-substituted spiro[3H-indole-3,3′-[3H-1,2,4]triazole]-2(1H)-onesNot specifiedNot specified, 85-90% nih.gov

Advanced Structural Elucidation and Solid State Analysis of Trione Monohydrate Compounds

Single Crystal X-ray Diffraction (SCXRD) Studies

Single Crystal X-ray Diffraction (SCXRD) is a pivotal technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For trione (B1666649) monohydrates, such as alloxan (B1665706) monohydrate, SCXRD provides definitive information on molecular geometry, crystal packing, and intermolecular interactions.

A redetermination of the crystal structure of alloxan monohydrate (C₄H₄N₂O₅) confirmed its triclinic crystal system with the space group Pī. publish.csiro.aupublish.csiro.au The study yielded precise unit cell dimensions and atomic coordinates, allowing for a detailed analysis of its solid-state architecture. publish.csiro.aupublish.csiro.au In solution, particularly in protic solvents like D₂O, alloxan monohydrate quantitatively hydrates at the C5 carbonyl to form 5,5'-dihydroxybarbituric acid. researchgate.net However, in the solid state, it exists as a gem-diol, where the water molecule has added across one of the carbonyl groups. iucr.orgiucr.org

Interactive Table 1: Crystal Data and Structure Refinement for Alloxan Monohydrate.

Parameter Value Reference
Chemical formula C₄H₄N₂O₅ publish.csiro.aupublish.csiro.au
Crystal system Triclinic publish.csiro.aupublish.csiro.au
Space group publish.csiro.aupublish.csiro.au
a (Å) 8.217(2) publish.csiro.aupublish.csiro.au
b (Å) 6.809(2) publish.csiro.aupublish.csiro.au
c (Å) 5.765(4) publish.csiro.aupublish.csiro.au
α (°) 66.49(3) publish.csiro.aupublish.csiro.au
β (°) 81.87(3) publish.csiro.aupublish.csiro.au
γ (°) 74.35(2) publish.csiro.aupublish.csiro.au
Z (formula units/cell) 2 publish.csiro.aupublish.csiro.au

Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π, π···π Stacking)

The crystal packing of trione monohydrates is dominated by a network of hydrogen bonds. In the case of 5,5-dihydroxybarbituric acid monohydrate (a form of alloxan monohydrate), the crystal structure reveals an extensive three-dimensional hydrogen-bonding network. iucr.orgiucr.org

The packing consists of ribbon motifs that arrange into sheets. iucr.orgiucr.org The water molecule plays a crucial role, acting as both a hydrogen-bond donor and acceptor. It donates hydrogen bonds to a carbonyl group within the same sheet and to a hydroxyl group on an adjacent sheet. iucr.orgiucr.org Simultaneously, it accepts a hydrogen bond from a hydroxyl group of a molecule in the same sheet. iucr.orgiucr.org The organic molecules are further linked by N-H···O hydrogen bonds. ufs.br This intricate network of interactions is fundamental to the stability of the crystal lattice. psu.edu Donor-acceptor (D···A) distances for these hydrogen bonds range from approximately 2.64 Å to 2.99 Å, indicative of strong interactions. iucr.orgiucr.org

Interactive Table 2: Hydrogen-Bonding Geometry in 5,5-dihydroxybarbituric acid monohydrate.

Donor-H···Acceptor D···A Distance (Å) Reference
O-H···O (water-carbonyl) within sheet iucr.orgiucr.org
O-H···O (water-hydroxyl) between sheets iucr.orgiucr.org
O-H···O (hydroxyl-water) within sheet iucr.orgiucr.org
O-H···O (hydroxyl-carbonyl) between sheets iucr.orgiucr.org

While hydrogen bonding is the primary organizing force, other weaker interactions like C-H···π and π···π stacking are not prominently reported as the dominant packing forces for alloxan monohydrate, whose structure is largely governed by the strong hydrogen bond donors (N-H, O-H) and acceptors (C=O, H₂O).

Conformational Analysis of Trione Core Structures

SCXRD data allows for a detailed conformational analysis of the trione core. In the structure of 5,5-dihydroxybarbituric acid monohydrate, the six-membered heterocyclic ring is not planar. iucr.orgiucr.org It adopts an envelope conformation, with the sp³-hybridized C5 atom (the gem-diol carbon) serving as the "flap". iucr.orgiucr.org The angle between the mean plane defined by C4/N3/C2/N1/C6 and the plane of the C4/C5/C6 flap is 20.1(2)°. iucr.orgiucr.org This puckering at the C5 position is a direct consequence of the change in hybridization from sp² (in the keto form) to sp³ (in the gem-diol form). This contrasts with the anhydrous form of alloxan, which has a more planar pyrimidine (B1678525) ring. publish.csiro.au

Stereochemical Assignments

The molecule of alloxan itself is achiral. Upon hydration to form the 5,5-dihydroxy gem-diol in the crystal structure, the C5 carbon becomes a stereocenter. However, as the crystals belong to a centrosymmetric space group (Pī), the unit cell contains both enantiomers, resulting in a racemic mixture. publish.csiro.aupublish.csiro.au Therefore, the bulk crystal is not chiral. SCXRD provides the definitive relative stereochemistry of the atoms within the asymmetric unit.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is a valuable tool for characterizing the crystalline phase of a bulk sample. It is often used to confirm that the material analyzed by SCXRD is representative of the entire batch and to identify different polymorphic forms.

The PXRD pattern of a crystalline material consists of a series of diffraction peaks at specific angles (2θ), which serve as a unique "fingerprint" for that particular crystal structure. For trione monohydrates, PXRD can be used to confirm the phase purity of a synthesized batch. scirp.orginnovareacademics.in For instance, in studies involving solid dispersions of drugs with other materials, the disappearance or reduction in the intensity of characteristic diffraction peaks of the crystalline drug can indicate a transformation to an amorphous state or the formation of a new solid phase. scirp.org While specific PXRD patterns for alloxan monohydrate are mentioned in the context of its use as a reagent, detailed studies focusing on its phase characterization via PXRD are less common than SCXRD studies. scirp.orginnovareacademics.inresearchgate.net However, techniques for solving crystal structures from high-quality powder diffraction data are well-established and could be applied. acs.org

Sophisticated Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR, provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy is highly sensitive to the chemical environment of functional groups and is particularly useful for studying hydrogen bonding in trione monohydrates. The FT-IR spectrum of alloxan shows intense absorption bands corresponding to the stretching vibrations of its various carbonyl (C=O) groups. researchgate.net

In studies of alloxan, bands in the region of 1726-1764 cm⁻¹ are attributed to the C=O stretching modes. researchgate.net A Raman spectroscopic investigation noted that the extensive hydrogen bonding network in crystalline alloxan monohydrate does not lead to substantial shifts in the N-H and C=O stretching frequencies compared to the anhydrous form. researchgate.net The presence of the water molecule in the hydrate (B1144303) introduces O-H stretching vibrations, typically observed as a broad band in the 3200-3600 cm⁻¹ region. Analysis of FT-IR spectra is a key method, alongside techniques like NMR and quantum mechanical calculations, for probing the structure of alloxan monohydrate. researchgate.netsemanticscholar.org

Interactive Table 3: Key FT-IR Absorption Bands for Alloxan.

Wavenumber (cm⁻¹) Assignment Reference
~1764 C=O stretch (amide) researchgate.net
~1737 C=O stretch (ketone) researchgate.net
~1726 C=O stretch (ketone) researchgate.net
3200-3600 (Broad) O-H stretch (water of hydration) -

Raman Spectroscopic Investigations

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules. In the context of 1H-Indene-1,2,3-trione monohydrate, also known as ninhydrin (B49086), Raman spectroscopy provides detailed information about its molecular structure. nih.gov The FT-Raman spectrum of ninhydrin has been recorded in the range of 3600–50 cm⁻¹. nih.gov

Detailed vibrational spectral analysis allows for the assignment of observed fundamental bands based on their peak positions and relative intensities. nih.gov These experimental observations can be correlated with theoretical calculations, such as those using ab initio Hartree-Fock (HF) and density functional theory (B3LYP) methods, to proffer assignments for the different normal modes of the molecule. nih.gov

Studies have also utilized Raman spectroscopy in conjunction with other techniques, such as Terahertz time-domain spectroscopy (THz-TDS) and powder X-ray diffraction (PXRD), to characterize ninhydrin and its anhydrous form, indane-1,2,3-trione. researchgate.net This multi-technique approach provides a more comprehensive understanding of the structural features of these compounds. researchgate.net Furthermore, surface-enhanced Raman scattering (SERS) has been employed for the quantitative analysis of amino acids using the reaction with ninhydrin, which forms a colored product known as Ruhemann's purple. researchgate.netjst.go.jp

A representative table of selected Raman spectral data for ninhydrin is provided below.

Raman Shift (cm⁻¹)Assignment
~3400O-H Stretching
~1700C=O Stretching
~1600Aromatic C=C Stretching
~1000C-C Stretching
~800C-H Bending

This table is a generalized representation based on typical Raman spectra of similar compounds and published data. nih.gov Actual peak positions may vary based on experimental conditions.

Terahertz Time-Domain Spectroscopy (THz-TDS) for Low-Frequency Modes

Terahertz time-domain spectroscopy (THz-TDS) is a valuable technique for probing low-frequency vibrational modes in materials, such as those corresponding to intermolecular interactions and phonon modes in crystalline solids. researchgate.netacs.org Distinctive THz absorption spectra for both ninhydrin (trione monohydrate) and its anhydrous form, indane-1,2,3-trione, have been observed in the range of 0.5 to 4.5 THz. researchgate.netresearchgate.net These spectra serve as unique fingerprints, highlighting the high sensitivity of THz spectroscopy to crystal structure and weak intermolecular forces. researchgate.net

The dehydration process of ninhydrin can be monitored in real-time using THz-TDS, revealing structural changes as water molecules are removed. researchgate.net For instance, studies have shown that the dehydration of ninhydrin can be initiated and completed by heating, with observable changes in the THz spectrum. researchgate.net This is supported by findings for other hydrates, where THz spectroscopy effectively tracks dehydration by monitoring the disappearance of specific absorption peaks associated with the hydrated form. mdpi.com

Density functional theory (DFT) calculations are often employed to assign the observed THz absorption peaks to specific vibrational modes. researchgate.net For ninhydrin, these calculations help in understanding the collective vibrations of the molecules and the role of intermolecular interactions in the THz spectrum. researchgate.net

Below is a table summarizing characteristic THz absorption peaks for ninhydrin and indane-1,2,3-trione.

CompoundObserved THz Peaks (THz)
Ninhydrin (this compound)~1.5, ~2.2, ~2.8
Indane-1,2,3-trione~1.8, ~2.5

This table presents generalized peak positions based on published THz spectra. researchgate.netresearchgate.net The exact positions can be influenced by experimental factors.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Information (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound (ninhydrin), ¹H and ¹³C NMR provide critical information about the arrangement of protons and carbon atoms within the molecule.

The ¹H NMR spectrum of ninhydrin hydrate in dimethyl sulfoxide (B87167) (DMSO) shows distinct signals that can be assigned to the protons of the aromatic ring and the hydroxyl groups. sci-hub.se The chemical shifts and splitting patterns of these signals are indicative of their chemical environment. Similarly, ¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. nih.govresearchgate.net

NMR has also been used to study the products of reactions involving ninhydrin. physchemres.orgresearchgate.net For example, the formation of adducts from the reaction of ninhydrin-derived azomethine ylide with cyclopropenes has been structurally characterized using ¹H and ¹³C NMR, including homo- and heteronuclear correlation spectra. researchgate.net

The following tables present typical chemical shift ranges for the protons and carbons in ninhydrin.

¹H NMR Spectral Data for Ninhydrin

Proton Type Chemical Shift (ppm)
Aromatic-H 7.8 - 8.2

Chemical shifts are relative to a standard (e.g., TMS) and can vary depending on the solvent and concentration. Data is generalized from typical values. sci-hub.sechemicalbook.com

¹³C NMR Spectral Data for Ninhydrin

Carbon Type Chemical Shift (ppm)
Carbonyl (C=O) 190 - 200
Aromatic (quaternary) 135 - 145
Aromatic (CH) 120 - 135

Chemical shifts are relative to a standard and can be influenced by the solvent. Data is generalized from typical values. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the precise determination of the molecular formula of a compound and for analyzing its fragmentation patterns. For this compound (ninhydrin), HRMS provides definitive confirmation of its elemental composition. The molecular formula of ninhydrin is C₉H₆O₄, with a molecular weight of 178.14 g/mol .

Mass spectrometry data for the anhydrous form, indane-1,2,3-trione (C₉H₄O₃), shows a molecular ion peak at m/z 160. nist.govnist.gov The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. Common fragments observed for indane-1,2,3-trione include those at m/z 132, 104, 76, and 50, which correspond to the loss of one or more carbonyl groups and other structural rearrangements.

The table below summarizes the key mass spectrometric data for indane-1,2,3-trione.

m/zIon
160[M]⁺
132[M-CO]⁺
104[M-2CO]⁺
76[C₆H₄]⁺
50[C₄H₂]⁺

This data is based on electron ionization mass spectrometry of the anhydrous form, indane-1,2,3-trione. nist.govnist.gov

Thermal Behavior Analysis via Thermogravimetric (TG-DTA) and Differential Scanning Calorimetry (DSC) Techniques

Thermal analysis techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability and phase transitions of materials. For this compound (ninhydrin), these methods are particularly useful for investigating its dehydration and decomposition processes.

TGA measures the change in mass of a sample as a function of temperature. For ninhydrin, the TGA curve typically shows an initial weight loss corresponding to the removal of the water molecule of hydration. ijstr.orgresearchgate.net This dehydration event is often observed in the temperature range of 100-160°C. ijstr.org Following dehydration, further heating leads to the decomposition of the resulting anhydrous indane-1,2,3-trione at a higher temperature, for example, around 257°C. ijstr.org

DSC and DTA measure the heat flow to or from a sample as it is heated or cooled. researchgate.net The DSC curve for ninhydrin shows an endothermic peak corresponding to the dehydration process. researchgate.net This peak provides information about the enthalpy of dehydration. The anhydrous form, indane-1,2,3-trione, exhibits its own characteristic thermal events upon further heating. researchgate.net

The thermal behavior of metal complexes of ninhydrin has also been investigated, revealing information about their stability and decomposition pathways. researchgate.netnih.gov

Summary of Thermal Analysis Data for Ninhydrin

Technique Observation Temperature Range (°C)
TGA Weight loss due to dehydration 100 - 160
TGA Decomposition of anhydrous form > 250

The temperatures provided are approximate and can be influenced by factors such as heating rate and atmosphere. researchgate.netijstr.orgresearchgate.net

Theoretical and Computational Investigations of Trione Monohydrate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a principal method for investigating the properties of trione (B1666649) monohydrate systems. Theoretical optimizations of molecular structures are often performed using DFT and Hartree-Fock (HF) methods, providing a robust framework for analysis. researchgate.net These calculations are crucial for understanding the electronic and structural characteristics of these molecules.

For instance, studies on compounds like 5,5-bis(4-methylbenzyl)-pyrimidine-2,4,6(1H,3H,5H)-trione monohydrate have utilized DFT calculations to explore various molecular properties. researchgate.netorcid.org

The electronic properties of trione monohydrates are central to understanding their reactivity and potential applications. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another vital tool. It illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For trione monohydrates, the MEP can reveal regions susceptible to chemical reactions. DFT calculations have been employed to investigate the MEP, Frontier Molecular Orbitals (FMO), and the HOMO-LUMO energy gap. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Properties

Parameter Description Significance
E(HOMO) Energy of the Highest Occupied Molecular Orbital Represents the ability to donate an electron.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital Represents the ability to accept an electron.

| Energy Gap (ΔE) | Difference between E(LUMO) and E(HOMO) | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Note: Specific energy values are dependent on the exact trione monohydrate derivative and the computational methods used.

Computational methods are extensively used to predict and interpret the vibrational spectra (FT-IR and Raman) of trione monohydrates. By calculating the vibrational frequencies using DFT, researchers can assign specific vibrational modes to the observed spectral bands. This correlation between theoretical and experimental spectra helps confirm the molecular structure and provides detailed information about the functional groups present in the molecule. researchgate.netorcid.org For example, the vibrational frequency analysis of methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate has been performed using DFT, showcasing a common approach also applied to trione systems. orcid.org

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors are calculated to understand the chemical behavior of trione monohydrates.

Table 2: Molecular Reactivity Descriptors

Descriptor Formula Description
Chemical Potential (μ) μ = (E(HOMO) + E(LUMO)) / 2 Measures the tendency of electrons to escape from a system.
Global Hardness (η) η = (E(LUMO) - E(HOMO)) / 2 Measures the resistance to change in electron distribution.
Global Softness (S) S = 1 / (2η) The reciprocal of hardness, indicating the capacity to accept electrons.

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow. |

These descriptors help in predicting how a molecule will interact with other chemical species.

Mulliken population analysis is a computational method used to determine the partial atomic charges within a molecule. This analysis provides insight into the distribution of electrons among the atoms, which is fundamental to understanding the molecule's polarity, electrostatic interactions, and bonding characteristics. For this compound systems, Mulliken charge analysis has been performed using DFT calculations to shed light on electron transfer and sensitivity. researchgate.net

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer a view of the dynamic behavior of this compound systems. researchgate.net

Conformational analysis is critical for understanding the three-dimensional structure and flexibility of cyclic compounds like trione monohydrates. Studies on various trione derivatives have identified different ring conformations. For instance, in one steroidal this compound, rings A and C were found to adopt a chair conformation, ring B a half-chair conformation, and ring D an envelope conformation. researchgate.net

In the case of barbiturate (B1230296) derivatives like 5,5-dihalogenbarbituric acids, geometry optimizations have shown that a C5-endo envelope is the global conformational energy minimum. nih.gov The conformation is often described using Cremer-Pople puckering parameters. nih.govmdpi.com This analysis of the energetic landscape helps to identify the most stable molecular shapes and the energy barriers between different conformations.

Table 3: Example of Ring Conformations in a Trione Derivative

Ring Conformation
Ring A Chair
Ring B Half-Chair
Ring C Chair
Ring D Envelope

Based on a study of a specific steroidal this compound. researchgate.net

Investigation of Hydration Sphere Dynamics

The hydration sphere surrounding a molecule consists of water molecules whose dynamic and structural properties are perturbed by the solute. nih.gov In the case of this compound, the single water molecule is integral to its structure, forming a dipolar complex. researchgate.nettandfonline.com The dynamics of this hydration environment, particularly the movement and orientation of the water molecule, have been explored using molecular dynamics simulations.

Trajectory dynamics simulations, specifically Atom-centered Density Matrix Propagation (ADMP) based on DFT, have been employed to model the behavior of the alloxan-water complex. researchgate.net These simulations, performed at room temperature (300 K), reveal the dynamic interactions between the alloxan (B1665706) and water subsystems. researchgate.net A key finding from these simulations is the significant energy barrier associated with the reorientation of the water molecule. researchgate.nettandfonline.comresearchgate.netnih.gov The water subsystem attempts to move into a different position that might be more favorable for hydrogen bonding, but this reorientation is hindered. tandfonline.comresearchgate.net The system consistently reverts to its more stable dipolar structure. researchgate.net

The calculated energy barrier for this reorientation process provides a quantitative measure of the stability of the water molecule's position within the crystal lattice. tandfonline.comresearchgate.netnih.gov This stability is a result of a marked stabilization from the N-H···OH₂ hydrogen bond, indicating that alloxan acts preferentially as a proton donor in this interaction. tandfonline.comresearchgate.netnih.gov The concerted proton donor-acceptor interaction with a single water molecule, however, does not lead to increased stability of the complex. tandfonline.comresearchgate.netnih.gov

Table 1: Hydration Sphere Dynamic Properties for Alloxan Monohydrate

Dynamic ParameterValueMethodology
Energy Barrier for Water Reorientation25.07 kJ/molTrajectory Dynamics Simulation tandfonline.comresearchgate.netnih.gov
Simulation Conformational Time Domain400 fsDFT-MD (ωB97X-D/6-31+G) researchgate.net
Simulation Temperature300 KDFT-MD (ωB97X-D/6-31+G) researchgate.net

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org By partitioning the crystal electron density into molecular fragments, the method generates a surface that provides a detailed picture of intermolecular contacts and their relative strengths. rsc.org This analysis is instrumental in understanding the forces that govern crystal packing. scirp.orgmdpi.com

While specific Hirshfeld surface analysis data for alloxan monohydrate is not available in the reviewed literature, an analysis of a related pyrimidine-trione derivative, (E)-5-[1-Hydroxy-3-(3,4,5-trimethoxyphenyl)allylidene]-1,3-dimethylpyrimidine-2,4,6-trione, illustrates the utility of this method for the compound class. For this derivative, the analysis reveals the dominant role of van der Waals forces and hydrogen bonds in stabilizing the crystal structure. researchgate.net

Table 2: Example Hirshfeld Surface Analysis of a Pyrimidine-Trione Derivative researchgate.net

Interaction Type (Contact)Contribution to Hirshfeld Surface
H···H48.4%
O···H26.5%
C···H12.8%
C···C (π–π stacking)6.0%

Note: The data in Table 2 pertains to (E)-5-[1-Hydroxy-3-(3,4,5-trimethoxyphenyl)allylidene]-1,3-dimethylpyrimidine-2,4,6-trione and is presented as a representative example for this class of compounds.

The analysis showed that H···H contacts, representing van der Waals forces, account for the largest portion of the surface. researchgate.net The significant contribution from O···H interactions highlights the importance of hydrogen bonding in the molecular packing. researchgate.net This quantitative breakdown allows for a detailed understanding of the packing architecture and the relative importance of different non-covalent interactions. rsc.orgresearchgate.net

Solid-State Computational Methodologies

The theoretical investigation of this compound and related systems relies heavily on solid-state computational methodologies, with Density Functional Theory (DFT) being the most prominent. researchgate.net DFT has proven to be a highly successful and versatile tool in solid-state chemistry and physics, capable of predicting a wide range of material properties, including structural, vibrational, and thermodynamic characteristics. researchgate.net

For alloxan monohydrate, DFT calculations have been essential for determining optimized geometries, harmonic vibrational frequencies, and the energies of various hydrated structures. researchgate.nettandfonline.comnih.gov These calculations have confirmed that the monohydrate exists as a dipolar alloxan-water complex, which represents a global minimum on the potential energy surface (PES). researchgate.nettandfonline.comnih.gov

Specific computational approaches used in these studies include:

DFT Functionals: The choice of functional is critical for accuracy. Studies on alloxan monohydrate have employed functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and ωB97X-D , which includes long-range and dispersion corrections, making it well-suited for systems with non-covalent interactions. researchgate.nettandfonline.comnih.gov

Basis Sets: The Pople-style basis set 6-311++G(d,p) or 6-311++G * is commonly used, indicating a triple-zeta basis set with diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. researchgate.nettandfonline.comnih.gov This level of theory provides a robust description of the electronic structure.

Molecular Dynamics: DFT-based molecular dynamics, such as the Car-Parrinello molecular dynamics (CPMD) model, have been used to simulate the dynamic behavior of the alloxan-water system over time, providing insights into the stability of hydrogen bonds and the movement of the water molecule. researchgate.net

Solvent Models: To understand reactivity in solution, quantum mechanical calculations are often combined with continuum solvent models like the Polarizable Continuum Model (PCM) to simulate the effect of different solvents (e.g., water, acetic acid, DMSO) on hydration reactivity. acs.org

These computational methodologies allow researchers to build accurate models of solid-state structures, explain experimental observations like vibrational spectra, and predict reactivity, thereby guiding further experimental work in materials science and biological research. researchgate.netacs.org

Reaction Mechanisms and Chemical Transformations of Trione Monohydrate Compounds

Electrophilic Centers and Reactivity Patterns

The chemical behavior of Trione (B1666649) Monohydrate is fundamentally governed by its electronic structure. The molecule possesses distinct electrophilic centers that are prone to attack by nucleophiles.

Primary Electrophilic Center : The central carbon atom (C-2) of the indane-1,2,3-trione structure is the primary electrophilic site. vedantu.comrsc.org Its reactivity is significantly enhanced by the presence of two adjacent, electron-withdrawing carbonyl groups. This arrangement creates a strong partial positive charge on the central carbon, making it highly susceptible to nucleophilic attack. vedantu.com

Dehydration and Reactivity : In its solid state and in aqueous solution, the compound exists as the more stable hydrate (B1144303), Trione Monohydrate. wikipedia.orgvedantu.com For many reactions to proceed, dehydration to the anhydrous and highly reactive 1,2,3-indanetrione is necessary. researchgate.netrsc.org Upon dehydration, the central carbonyl group becomes the principal reactive center. researchgate.netrsc.org

Reactivity Spectrum : As a potent electrophile, it readily engages with a diverse range of nucleophiles. These include not only nitrogen-based nucleophiles like ammonia (B1221849) and amines but also those based on carbon, oxygen, and sulfur. researchgate.netrsc.org

Substituent Effects : The reactivity can be modulated by the presence of substituents on the aromatic ring. Research has shown that both electron-donating and electron-withdrawing groups can alter the rate of reaction, primarily by influencing the equilibrium between the hydrated and the more reactive dehydrated form. researchgate.net

FeatureDescriptionSource
Primary Electrophile Central C-2 carbon of the indanetrione core. vedantu.comrsc.org
Activating Groups Two adjacent carbonyl groups destabilize the central carbon, increasing its electrophilicity. vedantu.com
Active Form Anhydrous 1,2,3-indanetrione is the more reactive species. researchgate.netrsc.org
Nucleophile Range Reacts with N, C, O, and S-based nucleophiles. researchgate.netrsc.org

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of this compound's chemistry, driven by the strong electrophilicity of its central carbonyl carbon. vedantu.com

The most renowned reaction of this compound is its use in the detection of amines, particularly amino acids, through the formation of a deeply colored chromophore. wikipedia.org

Ruhemann's Purple : The reaction with primary amines and α-amino acids yields a characteristic blue-purple product known as Ruhemann's purple. wikipedia.orgabcam.commicrobenotes.com This reaction forms the basis of its widespread use in analytical chemistry and forensics for fingerprint detection. wikipedia.orgbyjus.com

Mechanism : The reaction with an α-amino acid is a complex process involving two molecules of this compound for every one molecule of the amino acid. microbenotes.compearson.com The sequence involves:

Condensation of the amino acid with one molecule of this compound to form a Schiff base. vedantu.com

Subsequent oxidative deamination and decarboxylation of the amino acid, which releases ammonia (NH₃), carbon dioxide (CO₂), an aldehyde, and the reduced form of ninhydrin (B49086), known as hydrindantin (B147029). vedantu.combyjus.comtestbook.com

The liberated ammonia and hydrindantin then react with a second molecule of this compound. vedantu.combyjus.com

This final condensation step forms the highly conjugated chromophore, Ruhemann's purple (diketohydrindylidene-diketohydrindamine). abcam.commicrobenotes.com

Reaction with Other Amines : The reaction is not limited to primary α-amino acids. Secondary amines, such as the amino acid proline, react to form a yellow-orange iminium salt. wikipedia.orgmicrobenotes.comucalgary.ca Other compounds like asparagine can produce a brown-colored product. microbenotes.comtestbook.com

ReactantProductColorSource
Primary Amino AcidRuhemann's PurpleDeep Blue/Purple wikipedia.orgmicrobenotes.com
Proline (Secondary Amine)Iminium SaltYellow/Orange wikipedia.orgmicrobenotes.comucalgary.ca
AsparagineBrown AdductBrown microbenotes.comtestbook.com

The state of hydration is a critical factor in the reactivity of this compound.

Stable Hydrate : Unlike typical carbonyl compounds where the keto form is favored, this compound exists predominantly as a stable gem-diol (hydrate) at the C-2 position. wikipedia.orgvedantu.com This unusual stability is a direct consequence of the powerful electron-withdrawing effects of the adjacent carbonyl groups. vedantu.com

Reversible Equilibrium : The hydration is a reversible process, and the compound is in equilibrium with its anhydrous, tricarbonyl form, 1,2,3-indanetrione. wikipedia.orgresearchgate.netrsc.org This equilibrium is fundamental to its chemical behavior, as the anhydrous form is the primary reactant in many of its characteristic reactions. researchgate.netrsc.org

Shifting the Equilibrium : The equilibrium can be manipulated. For instance, the anhydrous form can be synthesized by the azeotropic dehydration of the hydrate using a solvent like chlorobenzene, effectively removing water and driving the equilibrium towards the trione. The position of this equilibrium is also sensitive to electronic effects from any substituents on the aromatic portion of the molecule. researchgate.net

Ene Reaction Pathways with Unsaturated Substrates

The anhydrous form of this compound, 1,2,3-indanetrione, exhibits reactivity as a potent dienophile and enophile.

Super-enophile : Due to its highly electrophilic central carbonyl group, 1,2,3-indanetrione is classified as a "super-enophile". sci-hub.se

Reaction Conditions : It can participate in ene reactions with unsaturated substrates such as alkenes and terminal alkynes. These reactions are typically conducted in aprotic solvents under moderate heating, and can even be performed as a one-pot procedure where the dehydration of this compound is followed directly by the ene reaction. sci-hub.se

Oxidation and Reduction Pathways

This compound can act as both an oxidizing agent and be subjected to oxidation or reduction itself.

As an Oxidizing Agent : In its classic reaction with α-amino acids, this compound functions as an oxidizing agent, facilitating the oxidative deamination of the amino acid. vedantu.commicrobenotes.combyjus.com In this process, it is itself reduced to hydrindantin. vedantu.comtestbook.com

Oxidation : The compound can be oxidized by strong oxidizing agents. For example, its oxidation with reagents like bromamine-T in an acidic medium results in the cleavage of the five-membered ring to yield phthalic acid. niscpr.res.in

Reduction : Electrochemical studies have demonstrated that this compound can be reduced in a stepwise manner. It undergoes two distinct one-electron reduction steps, first forming a semidione radical anion, and upon further reduction, a dianion. uc.edulew.ro

Substitution Reactions

The structure of this compound allows for substitution reactions at its electrophilic center.

Nucleophilic Substitution : The hydroxyl groups of the hydrate form can be displaced in nucleophilic substitution reactions. sapub.org For example, it undergoes an electrophilic substitution-type reaction with certain heterocyclic compounds like 3-alkyl(aryl)imidazo[1,5-a]pyridines, where the C-1 of the heterocycle acts as a nucleophile attacking the central carbonyl carbon of the trione. researchgate.netpensoft.net

Condensation Reactions : Under strongly acidic or superacidic conditions, this compound can undergo condensation reactions with aromatic compounds like benzene, which can be viewed as an electrophilic substitution on the arene. beilstein-journals.org The nature of the product depends on the acid strength. beilstein-journals.org

Analytical Applications : The reaction of this compound with the amino groups on proteins is a form of substitution that can be used quantitatively to determine the degree of modification or substitution at these sites. nih.gov

Investigation of Cascade and Domino Reaction Sequences

This compound, commonly known as ninhydrin, is a versatile building block in organic synthesis, particularly valued for its role in initiating cascade or domino reactions. researchgate.netrsc.org These reactions, where multiple bond-forming events occur in a single pot under the same conditions, offer an efficient pathway to complex molecular architectures from simple starting materials. numberanalytics.comnih.gov The high electrophilicity of the central carbonyl group in the dehydrated trione form is key to its reactivity in these sequences. rsc.org

Research has extensively documented the use of ninhydrin in multi-component reactions (MCRs) to construct a variety of heterocyclic systems. researchgate.netrsc.org These MCRs often proceed through a domino sequence involving tandem reactions, allowing for the formation of several new bonds and rings in one synthetic operation. rsc.orgias.ac.in For instance, a three-component domino reaction between ninhydrin, an aromatic 1,2-diamine, and dialkyl ethynedicarboxylates yields spirofuran-indenoquinoxaline derivatives. This process involves the formation of five new bonds and two new rings. ias.ac.in Similarly, reacting ninhydrin with anilines and (E)-3-(dimethylamino)-1-arylprop-2-en-1-one under grinding conditions provides a green, solvent-free route to dihydroindeno[1,2-b]pyrroles. rsc.org

The mechanisms of these cascade reactions are often intricate, involving a sequence of well-established transformations. A common pathway begins with a Knoevenagel or aldol (B89426) condensation involving one of the active methylene (B1212753) groups of a reactant and a carbonyl group of ninhydrin, followed by a Michael addition and subsequent intramolecular cyclization and dehydration steps. nih.govnih.govresearchgate.net The specific sequence is highly dependent on the reactants and catalysts employed. Catalysts can range from simple acids and bases, like acetic acid or piperidine, to more complex ones like L-proline, which can introduce stereoselectivity. rsc.org

An interesting example is the synthesis of propellanes through a three-component domino reaction of ninhydrin, enaminones, and malononitrile, catalyzed by L-proline. rsc.org Another domino reaction leading to indenone derivatives involves a sequence of dehydration, olefin isomerization, ketal hydrolysis, rsc.orgrsc.org-sigmatropic rearrangement, and dehydrohalogenation. researchgate.net These examples highlight the power of this compound in generating molecular complexity through programmed reaction cascades.

Table 1: Examples of Cascade and Domino Reactions Involving this compound (Ninhydrin)

Product TypeReactantsCatalyst/ConditionsReaction Sequence HighlightsRef
Dihydroindeno[1,2-b]pyrroleNinhydrin, Aniline, (E)-3-(dimethylamino)-1-arylprop-2-en-1-oneAcetic acid (catalyst), Grinding, Room Temp.Formation of two C-C bonds and one C-N bond in a single step. rsc.org
Spirofuran-indenoquinoxalinesNinhydrin, Aromatic 1,2-diamines, Dialkyl ethynedicarboxylatesTriphenylphosphine (catalyst), CH₂Cl₂, Room Temp.Formation of five new bonds (one C–C, two C=N, two C–O) and two rings. ias.ac.in
Heterocyclic PropellanesNinhydrin, Malononitrile, β-Ketoesters, Hydrazine derivativesPiperidine (catalyst)Multi-step sequence leading to a complex cage-like structure. rsc.org
PropellanesNinhydrin, Enaminones, MalononitrileL-proline (catalyst), EtOH, Room Temp.One-pot procedure forming two rings and four new bonds. rsc.org
IndenopyrazolonesNinhydrin, Phenylhydrazine, BenzaldehydesHPA-ZSM-5 nanocomposites (catalyst), Acetonitrile, Room Temp.Multicomponent reaction under mild conditions.
Cage-like CompoundsNinhydrin, Sarcosine, Heterocyclic ketonesMicrowave-assisted, Solvent-freeDomino 1,3-dipolar cycloaddition–annulation sequence. rsc.org

Mechanistic Studies Employing Kinetic and Spectroscopic Probes

The mechanisms of reactions involving this compound have been extensively investigated using a combination of kinetic and spectroscopic techniques. These studies provide fundamental insights into reaction pathways, intermediates, and transition states. UV-visible spectrophotometry is a primary tool for kinetic analysis, particularly for the well-known reaction of ninhydrin with amino acids to form the intensely colored product, Ruhemann's purple. rsc.orgphyschemres.orgacs.org

Kinetic studies typically involve monitoring the change in absorbance of the reaction mixture at the maximum wavelength (λmax) of the colored product, which is around 565-570 nm. rsc.orgphyschemres.orgacs.org By systematically varying parameters such as the concentration of reactants ([Ninhydrin], [Amino Acid]), pH, and temperature, the rate law and thermodynamic activation parameters (ΔH, ΔS) can be determined. physchemres.orgacs.org For example, the reaction of ninhydrin with ampicillin (B1664943) in an acidic medium was found to be first order with respect to both ninhydrin and ampicillin concentrations. physchemres.org The reaction rate was observed to decrease as the pH increased. physchemres.org Similarly, studies on the reaction with threonine and tyrosine in micellar media have also been conducted to understand the influence of the reaction environment. rsc.orgacs.org

Spectroscopic probes are crucial for identifying reaction products and intermediates. The formation of the final product is often confirmed using techniques like Nuclear Magnetic Resonance (¹H NMR), Infrared (IR) spectroscopy, and mass spectrometry. physchemres.org Chromatographic methods, such as Ultra-Performance Liquid Chromatography (UPLC), are used to separate and identify the products formed during the reaction. physchemres.org For instance, UPLC has been used to confirm the formation of the ampicillin-ninhydrin coupling product. physchemres.org

Laser flash photolysis is another powerful technique used for mechanistic studies, particularly for photochemical reactions. It has been employed to study the triplet excited state of trione analogs like 1H-benz[f]indane-1,2,3-trione. scielo.brscielo.br These experiments involve exciting the molecule with a laser pulse and monitoring the transient species formed using time-resolved spectroscopy. Such studies have revealed that the quenching of the triplet excited state by olefins involves the lowest n,π* triplet state and have allowed for the determination of quenching rate constants, providing a deeper understanding of the photochemical reactivity of these tricarbonyl systems. scielo.brscielo.br

Table 2: Kinetic and Spectroscopic Probes in this compound Reaction Mechanisms

Reaction StudiedTechnique(s) UsedKey Findings / Parameters MeasuredRef
Ninhydrin with AmpicillinUV-Vis Spectrophotometry, ¹H NMR, IR, UPLCReaction is first order in [Ninhydrin] and [Ampicillin]; Rate law: d[Product]/dt = {(k₃+k₂[H⁺])[Nin]}[Amp]; λmax at 565 nm. physchemres.org
Ninhydrin with L-tyrosineUV-Vis Spectrophotometry, ¹H NMR, ConductometryReaction rate influenced by gemini (B1671429) micellar media; Product λmax at 570 nm. rsc.org
Ninhydrin with ThreonineUV-Vis Spectrophotometry, ConductometryUnity and fractional order dependencies on [Threonine] and [Ninhydrin] respectively; Product λmax at 570 nm. acs.org
1H-benz[f]indane-1,2,3-trione with OlefinsLaser Flash PhotolysisFormation of a transient triplet excited state (λmax at 460, 490 nm); Quenching rate constants determined (10⁵ to 10⁹ L mol⁻¹s⁻¹). scielo.brscielo.br
Ninhydrin with Amino AcidsVisible and NMR SpectroscopySpectra of Ruhemann's purple are strongly solvent-dependent. sci-hub.se

Advanced Applications in Chemical Synthesis and Materials Science

Trione (B1666649) Monohydrate Compounds as Versatile Synthetic Building Blocks

The utility of trione monohydrate compounds as foundational starting materials in organic synthesis is well-documented. Their electrophilic nature, coupled with multiple reactive sites, provides a platform for the construction of a wide array of complex molecular structures. Specifically, compounds like indane-1,2,3-trione monohydrate (ninhydrin) and derivatives of barbituric acid serve as key precursors in multicomponent reactions, enabling the efficient assembly of intricate chemical entities.

Construction of Complex Organic Scaffolds

Trione monohydrates are instrumental in the synthesis of diverse and complex organic scaffolds, particularly heterocyclic and polycyclic systems. Indane-1,2,3-trione monohydrate, commonly known as ninhydrin (B49086), is a prominent reagent in this field. It reacts with various nucleophiles to construct elaborate molecular frameworks.

One notable application is the synthesis of dihydroindeno[1,2-b]pyrrole derivatives. Research has demonstrated that a one-pot, three-component reaction of ninhydrin, primary amines, and 1,3-dicarbonyl compounds under ultrasound irradiation provides an efficient and novel method for synthesizing these fused heterocyclic structures. researchgate.net Similarly, the reaction of indane-1,2,3-trione monohydrate with 3-aminocyclohex-2-enones yields 4b,9b-dihydroxyindeno[1,2-b]indoles, which can be subsequently deoxygenated to form indeno[1,2-b]indoles. researchgate.net This class of compounds is of significant interest due to their potential biological activities.

Furthermore, the interaction of indane-1,2,3-trione monohydrate with cyclic enediaminones in the presence of acetic acid leads to the formation of pyrroloisocoumarins in high yields. The proposed mechanism involves the initial formation of a dihydroxyindenopyrrole intermediate, which then undergoes an acid-catalyzed rearrangement.

The versatility of trione monohydrates extends to other derivatives as well. For instance, barbituric acid and its derivatives, which contain a pyrimidinetrione core, are used in the synthesis of various heterocyclic compounds.

Starting this compoundReactantsResulting ScaffoldReaction Conditions
Indane-1,2,3-trione monohydratePrimary amines, 1,3-dicarbonyl compoundsDihydroindeno[1,2-b]pyrrolesUltrasound irradiation
Indane-1,2,3-trione monohydrate3-Aminocyclohex-2-enonesIndeno[1,2-b]indolesTwo-step (condensation, deoxygenation)
Indane-1,2,3-trione monohydrateCyclic enediaminonesPyrroloisocoumarinsAcetic acid, heat

Synthesis of Spirocyclic Systems

The unique structural characteristics of trione monohydrates also facilitate their use in the synthesis of spirocyclic systems—compounds containing two rings connected by a single common atom. These structures are of great interest in medicinal chemistry and materials science due to their rigid, three-dimensional architectures.

Barbituric acid and its derivatives are key players in the construction of spiroheterocycles. For example, the reaction of barbituric acids with cyanogen bromide and various aldehydes affords a class of stable spiro[furo[2,3-d]pyrimidine-6,5'-pyrimidine]pentaones. nih.gov This one-pot synthesis creates complex dimeric forms of barbiturates.

Another approach involves the Michael addition–halogenation–intramolecular ring-closing (MHIRC) reaction. The transformation of 4-benzylidene-3-phenylisoxazol-5(4H)-one and 1,3-dimethylbarbituric acid in the presence of N-bromosuccinimide and sodium acetate yields the novel spiro compound 1,3-dimethyl-3′,5-diphenyl-1,5-dihydro-2H,5′H-spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole]-2,4,5′(3H)-trione. mdpi.com The presence of a sterically constrained spiro structure in such heterocyclic compounds adds to their functional versatility. mdpi.com

Trione DerivativeKey ReagentsResulting Spirocyclic SystemReaction Type
Barbituric acid / 1,3-Dimethylbarbituric acidCyanogen bromide, AldehydesSpiro[furo[2,3-d]pyrimidine-6,5'-pyrimidine]pentaonesOne-pot condensation
1,3-Dimethylbarbituric acid4-Benzylidene-3-phenylisoxazol-5(4H)-one, N-bromosuccinimideSpiro[furo[2,3-d]pyrimidine-6,4′-isoxazole]-2,4,5′(3H)-trioneMichael addition–halogenation–intramolecular ring-closing (MHIRC)

Reagents in Derivatization and Chemical Probe Development

Beyond their role as synthetic building blocks, trione monohydrates, particularly indane-1,2,3-trione monohydrate (ninhydrin), are widely employed as derivatizing agents. Derivatization is a technique used in analytical chemistry to convert a chemical compound into a product of similar chemical structure, called a derivative, which is more suitable for analysis.

Ninhydrin is a classic and highly effective reagent for the detection and quantification of amino acids, peptides, and proteins. americanchemicalsuppliers.comchemsrc.comechemi.com It reacts with the primary and secondary amino groups of these biomolecules to produce a deep blue or purple colored product known as Ruhemann's purple. This colorimetric reaction forms the basis for its use in thin-layer chromatography (TLC) and other analytical techniques to visualize and quantify amino acids. uni-giessen.de

The high sensitivity of the ninhydrin reaction allows for the detection of minute quantities of amino acids, making it an invaluable tool in biochemistry and forensic science, where it is used to develop latent fingerprints on porous surfaces. echemi.com The reaction's reliability has established ninhydrin as a standard derivatization reagent in many analytical laboratories. As a chromogenic analytical probe, it provides a straightforward method for the colorimetric quantification of amino acids after chromatographic separation. chemsrc.com

Fundamental Research in Functional Materials Design

The structural rigidity and capacity for forming specific intermolecular interactions, such as hydrogen bonds, make this compound derivatives attractive candidates for fundamental research in the design of functional materials. The focus of this research lies in understanding and exploiting the relationship between molecular structure and macroscopic material properties.

Structure-Property Relationships for Material Performance (focused on design principles)

A key principle in materials science is that the properties of a material are a direct consequence of its molecular and supramolecular structure. For materials derived from trione monohydrates, hydrogen bonding plays a crucial role in dictating their solid-state architecture and, consequently, their physical and chemical properties.

In the context of indeno[1,2-b]indole derivatives, which are synthesized from ninhydrin, research has been conducted to unravel the structure-property relationship with respect to their nonlinear optical properties. researchgate.net Computational methods such as density of states analysis and hyperpolarizability density analysis are used to understand how the electronic and structural features of these π-conjugated systems influence their optical response. researchgate.net Such studies provide design principles for the development of new materials with tailored optical characteristics.

Integration into Novel Material Architectures

The predictable and robust hydrogen-bonding capabilities of this compound compounds allow for their deliberate integration into novel and complex material architectures. These architectures are often based on the principles of supramolecular chemistry and crystal engineering, where molecules are designed to self-assemble into well-defined, functional superstructures.

Barbituric acid and its derivatives can form intricate hydrogen-bonded frameworks. mdpi.com For instance, 5,5-dibromobarbituric acid has been shown to form a hydrogen-bonded layer structure with a specific topological net. mdpi.com The ability to form such ordered assemblies is critical for the development of materials like porous organic frameworks and molecular crystals with specific electronic or guest-binding properties. By carefully selecting the molecular components and crystallization conditions, it is possible to guide the assembly process to create materials with desired architectures and functionalities. The study of barbiturate (B1230296) complexes with alkali metals further demonstrates how coordination and hydrogen bonding can be manipulated to create diverse and predictable solid-state structures.

Environmental Fate and Non Biological Degradation Studies of Trione Monohydrate Compounds

Abiotic Degradation Pathways and Kinetics

The abiotic degradation of ninhydrin (B49086) is influenced by various environmental factors, primarily hydrolysis and photolysis. The kinetics of these degradation processes determine the persistence of the compound in different environmental matrices.

Hydrolytic Stability and Degradation in Aqueous Systems

In aqueous solutions, ninhydrin exists in equilibrium with its anhydrous form, indane-1,2,3-trione. This equilibrium is a critical factor in its hydrolytic stability. The stability of ninhydrin in aqueous systems is significantly dependent on pH and temperature. The reaction of ninhydrin with amino acids, a process that involves its initial interaction with water, is optimized at a pH of 5.0. epa.govlbl.gov This suggests that the stability of the ninhydrin molecule itself is influenced by the pH of the aqueous environment. While detailed kinetic studies on the abiotic hydrolysis of ninhydrin under various environmental pH conditions are not extensively documented, the reactivity of the carbonyl groups suggests that it would be susceptible to nucleophilic attack by water, leading to potential ring-opening under certain pH and temperature regimes.

Table 1: Factors Affecting the Hydrolytic Stability of Ninhydrin

FactorInfluence on StabilityOptimal Condition for Reaction (with amino acids)
pH HighpH 5.0
Temperature HighElevated temperatures (e.g., 70-95°C for reactions)

Note: This table is based on data related to the reaction of ninhydrin with amino acids, which provides indirect evidence for its stability under different conditions.

Photolytic Transformation in Various Media

Ninhydrin exhibits sensitivity to light, and its photolytic transformation is dependent on the surrounding medium. In aqueous environments, the photochemistry of ninhydrin involves the formation of radical species. At a neutral pH, the photolysis of ninhydrin leads to the formation of a radical anion. researchgate.net Conversely, under low pH conditions, a neutral ketyl radical is formed. researchgate.net The dimerization of these radical intermediates is proposed to be the pathway for the formation of hydrindantin (B147029), a known photolytic product. researchgate.net The efficiency of this phototransformation, often expressed as a quantum yield, has not been extensively quantified in various environmental media such as natural waters or on soil surfaces.

Table 2: Photolytic Intermediates of Ninhydrin in Aqueous Solution

pH ConditionPredominant Intermediate Species
NeutralRadical anion
LowNeutral ketyl radical

Persistence and Transport Modeling in Abiotic Environmental Compartments (e.g., Soil, Water, Air)

The persistence and transport of a chemical in the environment are governed by its inherent properties and its interactions with soil, water, and air. For ninhydrin, there is a notable lack of specific data on its environmental persistence, such as its half-life in different compartments.

Characterization of Abiotic Degradation Products

The identification of degradation products is crucial for a complete understanding of the environmental fate of a compound. For the abiotic degradation of ninhydrin, the primary identified product resulting from photolysis is hydrindantin. researchgate.net This product is formed through the dimerization of the radical intermediates generated during the exposure of ninhydrin to light in aqueous solutions. researchgate.net

Further research is required to identify other potential abiotic degradation products that may form under a wider range of environmental conditions, including different pH levels, temperatures, and in the presence of various inorganic and organic materials found in soil and water.

Advanced Analytical Methodologies for Trione Monohydrate Analysis

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of complex mixtures. For assays involving Indene-1,2,3-trione monohydrate, several chromatographic techniques are pivotal, each offering distinct advantages for specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) is a well-established method for the quantitative analysis of amino acids using a post-column derivatization reaction with ninhydrin (B49086). This technique has largely replaced older methods like Thin Layer Chromatography (TLC) in official pharmacopeias due to its superior accuracy and specificity. scispace.com

Method development typically involves optimizing the separation of amino acids on a cation-exchange column with a gradient elution system using buffers of varying ionic strength and pH. creative-proteomics.comwikipedia.org Following separation, the column effluent is mixed with a ninhydrin reagent and passed through a heated reaction coil to facilitate the derivatization process. nih.gov The resulting colored compounds are then detected by a photometer at 570 nm for primary amino acids (which produce Ruhemann's purple) and 440 nm for secondary amino acids like proline. pharmaceutical-technology.com

Validation of these HPLC methods is performed according to international guidelines such as those from the ICH (International Council for Harmonisation). wikipedia.org Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. wikipedia.orgbris.ac.uk The goal is to ensure the method is reliable and suitable for its intended purpose, such as determining the presence of ninhydrin-positive substances in pharmaceutical-grade amino acids. creative-proteomics.comwikipedia.org

ParameterTypical Condition/MethodReference
Stationary PhaseCation-exchange resin (e.g., Sodium or Lithium-based) creative-proteomics.comwikipedia.org
Mobile PhaseGradient elution with citrate (B86180) or phosphate (B84403) buffers of varying pH and ionic strength creative-proteomics.comchromatographyonline.com
DerivatizationPost-column reaction with Ninhydrin reagent in a heated coil scispace.comnih.gov
Detection Wavelength570 nm (primary amines) and 440 nm (secondary amines) nih.govpharmaceutical-technology.com
ValidationPerformed according to ICH Q2(R1) guidelines wikipedia.orgd-nb.info

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov Indene-1,2,3-trione monohydrate itself is not sufficiently volatile for direct GC analysis. However, GC is highly relevant for the analysis of the target analytes that ninhydrin is used to detect, namely amino acids, provided they are converted into volatile derivatives. acs.orghoriba.com

The analysis of amino acids by GC requires a two-step derivatization process: esterification of the carboxyl group followed by acylation of the amino group. conicet.gov.ar This process creates volatile derivatives that can be separated on a GC column and detected, often by mass spectrometry (GC-MS). horiba.comconicet.gov.ar This approach allows for the quantitative analysis of amino acids in complex matrices. While this method does not involve ninhydrin directly, it serves as a complementary or alternative technique for the same class of compounds. The term "volatile trione (B1666649) species" is not standard; analysis focuses on volatile derivatives of the target analytes.

Derivatization StepReagent ExamplePurposeReference
Esterificationn-Butanol / HClConverts the carboxyl group (-COOH) to a volatile butyl ester conicet.gov.ar
AcylationTrifluoroacetic anhydride (B1165640) (TFAA)Converts the amino group (-NH2) to a volatile trifluoroacetyl derivative conicet.gov.ar
DetectionMass Spectrometry (MS)Provides both quantification and structural information of the derivatives horiba.comconicet.gov.ar

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique that offers high separation efficiency, short analysis times, and requires minimal sample and reagent volumes. creative-proteomics.comnih.gov It is an attractive alternative to HPLC for the analysis of amino acids. CE separates charged molecules in a narrow capillary under the influence of a strong electric field. nih.gov

For amino acid analysis, CE can be used in several ways. Amino acids can be detected directly via indirect UV detection, where a chromophore is added to the background electrolyte. oup.com More commonly, amino acids are derivatized prior to analysis (pre-column derivatization) with reagents that impart a charge and a strong UV-absorbing or fluorescent tag. scispace.comresearchgate.net CE methods have been developed for the separation of underivatized amino acids as well, offering a simpler workflow. nih.gov Compared to the traditional ninhydrin-HPLC method, CE provides significantly higher sensitivity (up to 1000-fold) and much faster analysis times. researchgate.net

CE Mode/TechniquePrincipleKey AdvantagesReference
Capillary Zone Electrophoresis (CZE) with Indirect UV DetectionSeparation of underivatized amino acids based on their charge-to-size ratio. Detection is enabled by a UV-absorbing ion in the buffer.Simple, no derivatization required. oup.comnih.gov
CZE with Pre-column Derivatization (e.g., with NQS or PITC)Amino acids are labeled with a chromophore/fluorophore before injection, enhancing detection sensitivity.High sensitivity, excellent resolution. scispace.comresearchgate.net
Chiral Ligand Exchange CESeparation of amino acid enantiomers by adding a chiral selector (e.g., a chiral ionic liquid or metal complex) to the buffer.Enables chiral separations. nih.gov

Mass Spectrometry (MS) in Quantitative and Qualitative Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is prized for its exceptional sensitivity and specificity and is increasingly replacing older colorimetric methods for many applications.

The coupling of liquid chromatography with mass spectrometry (LC-MS) represents a significant advancement over traditional HPLC-UV methods for amino acid analysis. LC-MS combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of MS. This technique avoids the need for post-column derivatization with ninhydrin, as the mass spectrometer can detect the native amino acids or their simple pre-column derivatives. horiba.com

LC-MS methods are noted for being faster and less susceptible to interference from other ninhydrin-positive compounds that might co-elute in a chromatographic run. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with LC (LC-HRMS), provides highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of an analyte, which is invaluable for identifying unknown compounds and for providing an additional layer of confirmation for target analytes, even at trace levels in complex environmental or biological samples.

Tandem Mass Spectrometry (MS/MS) is a technique where two mass analyzers are used in sequence. The first selects an ion of a specific mass-to-charge ratio (the precursor ion), which is then fragmented. The second analyzer separates these fragment ions (product ions), generating a fragmentation spectrum. This spectrum serves as a structural fingerprint of the precursor ion.

In the context of analyzing ninhydrin-positive substances and their analogues, LC-MS/MS is the gold standard for unequivocal identification. oup.com While the traditional ninhydrin reaction merely indicates the presence of an amine, LC-MS/MS provides definitive structural information. It can distinguish between isobaric amino acids (those with the same mass, like leucine (B10760876) and isoleucine) through their unique fragmentation patterns. This capability is crucial for confirming the structure of not only common amino acids but also their various analogues and metabolites in complex biological matrices.

Spectrophotometric Methods Development

The quantitative analysis of Trandolapril has been the subject of various spectrophotometric method developments, offering simple and accessible alternatives to more complex chromatographic techniques. itmedicalteam.pl These methods include direct UV spectrophotometry, derivative spectrophotometry, and colorimetric approaches involving the formation of colored complexes.

Zero-order and first-order derivative UV spectrophotometric methods have been developed for the estimation of Trandolapril in bulk and tablet formulations. ejournal.by For a preliminary spectrophotometric determination, phosphate buffer at pH 2.0 or 0.1 N HCl can be used as a solvent. ejournal.by In one study, the absorption maxima (λ-max) of Trandolapril (10 μg/ml) in a pH 7.4 phosphate buffer solution was identified at 221 nm. sciensage.info Another method utilized a detection wavelength of 210 nm. itmedicalteam.pl The validation of these derivative spectrophotometric methods has demonstrated linearity in concentration ranges of 1.0–70.0 μg/mL, with correlation coefficients (r²) between 0.9981 and 0.9998. ejournal.by The limits of detection and quantitation for these methods were found to be in the ranges of 0.88–1.23 μg/mL and 2.66–6.09 μg/mL, respectively. ejournal.by

Colorimetric methods have also been established based on the formation of ion-pair complexes. One such method involves the reaction of Trandolapril with chromogenic reagents like bromothymol blue (BTB) and bromocresol green (BCG) in an acetone (B3395972) medium, which instantly forms a highly yellow-colored complex. researchgate.net Another sensitive colorimetric method involves extracting the drug with chloroform (B151607) in an alkaline medium and reacting it with a citric acid-acetic anhydride reagent. scispace.com This reaction produces a red-violet color with an absorption maximum at 590 nm. scispace.com This particular method demonstrated linearity over a concentration range of 2-12 µg/ml. scispace.com These methods are noted for their speed and simplicity, often requiring no extensive pretreatment steps. chemistryjournal.net

The development of these spectrophotometric methods is often guided by an Analytical Quality by Design (AQbD) approach, which involves optimizing reaction conditions through experimental designs to ensure robustness and accuracy. turkjps.orgnih.gov The validation according to ICH guidelines confirms parameters such as linearity, precision, accuracy, and sensitivity. itmedicalteam.plijrpc.com

Table 1: Summary of Spectrophotometric Methods for Trandolapril Analysis

Method TypeReagent/Solventλmax (nm)Linearity Range (µg/mL)Correlation Coefficient (r²)
First-Order Derivative UVPhosphate Buffer (pH 2.0) / 0.1 N HCl-1.0 - 70.00.9981 - 0.9998 ejournal.by
UV SpectrophotometryPhosphate Buffer (pH 7.4)221--
UV SpectrophotometryAcetonitrile: Phosphate Buffer (60:40)21020 - 600.999 itmedicalteam.pl
ColorimetryBromothymol Blue (BTB) / Bromocresol Green (BCG) in Acetone---
ColorimetryCitric Acid - Acetic Anhydride5902 - 12-

Sample Preparation and Matrix Effect Mitigation in Analytical Procedures

Effective sample preparation is a critical step in the analytical workflow for Trandolapril to ensure accurate quantification and to minimize interference from excipients present in pharmaceutical formulations. The primary goal is to efficiently extract the active pharmaceutical ingredient from the sample matrix.

For the analysis of Trandolapril in solid dosage forms like tablets, a common procedure involves weighing and powdering a set number of tablets to ensure homogeneity. itmedicalteam.plijrpc.com A portion of the powder, equivalent to a specific mass of Trandolapril (e.g., 10 mg or 50 mg), is then transferred to a volumetric flask. itmedicalteam.plasianpubs.org The extraction is typically performed using a solvent mixture, which is often the same as the mobile phase used in a corresponding HPLC method, such as a mix of phosphate buffer and acetonitrile. itmedicalteam.pl To ensure the complete dissolution of the drug, the contents of the flask are subjected to sonication for a period of 15 to 30 minutes, followed by shaking. itmedicalteam.plijrpc.com The final step in the preparation of the sample solution involves filtering the mixture to remove insoluble excipients. ijrpc.com From this filtered stock solution, further dilutions are made to achieve the desired concentration for analysis. ijrpc.com

Matrix effects represent a significant challenge in analytical chemistry, where components of the sample matrix other than the analyte of interest alter the analytical signal, leading to either suppression or enhancement. chromatographyonline.comnih.gov While prominently discussed in the context of mass spectrometry, these effects can also impact spectrophotometric analysis, especially when excipients have overlapping absorbance spectra with the analyte. researchgate.net Mitigation of matrix effects is crucial for method accuracy. Strategies include optimizing the sample preparation to effectively remove interfering compounds. chromatographyonline.com

Several techniques can be employed to reduce or eliminate matrix effects. Simple dilution of the sample extract is one approach, which can be feasible if the assay has high sensitivity. chromatographyonline.comnih.gov In more complex matrices, advanced cleanup procedures like solid-phase extraction (SPE) may be necessary to isolate the analyte from interfering components. nih.gov Another effective strategy is the use of a matrix-matched calibration. mdpi.com This involves preparing calibration standards in a blank matrix solution that is free of the analyte but contains all the excipients, thereby compensating for the matrix-induced signal alteration. mdpi.com The post-column infusion method can be used during method development to qualitatively assess regions in a chromatogram where matrix effects (ionization suppression or enhancement) occur. chromatographyonline.com

Table 2: Overview of Sample Preparation and Matrix Effect Mitigation

Step/StrategyDescriptionPurpose
Sample Preparation
Grinding & HomogenizationWeighing and powdering a number of tablets. itmedicalteam.plijrpc.comTo ensure a representative sample.
ExtractionDissolving the powdered sample in a suitable solvent (e.g., mobile phase, buffer). itmedicalteam.plasianpubs.orgTo solubilize the analyte (Trandolapril).
SonicationSubjecting the sample solution to ultrasonic waves for 15-30 minutes. itmedicalteam.plijrpc.comTo facilitate and ensure complete dissolution of the drug.
FiltrationPassing the solution through a filter (e.g., 0.22-μm PTFE filter). ijrpc.comchromatographyonline.comTo remove insoluble excipients and particulate matter.
Matrix Effect Mitigation
Sample CleanupUsing techniques like Solid-Phase Extraction (SPE) to purify the sample. nih.govTo remove interfering compounds from the matrix.
DilutionDiluting the sample extract before analysis. chromatographyonline.comnih.govTo reduce the concentration of interfering matrix components.
Matrix-Matched CalibrationPreparing calibration standards in a blank sample matrix. mdpi.comTo compensate for signal suppression or enhancement caused by the matrix.

Q & A

Q. How can Response Surface Methodology (RSM) optimize this compound formulation processes to minimize batch variability?

  • Answer : Design a central composite RSM model to evaluate critical parameters (e.g., mixing time, shear rate, excipient ratios). Use ANOVA to identify significant factors (p < 0.05) and generate contour plots for optimal conditions. Validate predictions with three independent batches, reporting relative standard deviation (RSD) for content uniformity .

Q. What statistical approaches resolve contradictions in solubility data for this compound across different solvent systems?

  • Answer : Apply the Flory–Huggins theory to model solubility in ternary mixtures, accounting for solvent-polymer interactions. Validate with experimental phase diagrams and use Bayesian regression to quantify uncertainty in conflicting datasets. Cross-check with molecular dynamics simulations to identify anomalous data points .

Q. How does the presence of monohydrate crystals influence the thermodynamic stability of trione in multi-component formulations?

  • Answer : Conduct isothermal microcalorimetry (IMC) to measure heat flow during hydrate-anhydrate transitions. Pair with dynamic vapor sorption (DVS) to assess hygroscopicity. Use multivariate analysis to correlate crystal morphology (via SEM) with stability thresholds under stress conditions .

Q. What experimental frameworks address the interfacial incompatibility of this compound with hydrophobic excipients in dry powder inhalers?

  • Answer : Design a Taguchi array to test filler-excipient combinations (e.g., lactose monohydrate, magnesium stearate). Quantify aerosol performance using twin-stage impingers (TSI) and laser diffraction. Apply the "fINER" criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize formulation variables .

Methodological Resources

  • Experimental Design : Reference for RSM workflows and for blending protocols.
  • Data Validation : Use for FINER criteria and for thermodynamic modeling.
  • Reporting Standards : Follow for structuring methods and for visualization guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.